molecular formula C16H27P B14627632 Bis(2-methylbutyl)(phenyl)phosphane CAS No. 54665-48-4

Bis(2-methylbutyl)(phenyl)phosphane

Cat. No.: B14627632
CAS No.: 54665-48-4
M. Wt: 250.36 g/mol
InChI Key: IAUNCXRXPFMJEO-UHFFFAOYSA-N
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Description

Bis(2-methylbutyl)(phenyl)phosphane is a tertiary phosphane ligand featuring a central phosphorus atom bonded to two 2-methylbutyl (branched alkyl) groups and one phenyl (aryl) group. This mixed alkyl/aryl substitution imparts unique electronic and steric properties, making it a versatile ligand in coordination chemistry and catalysis. The 2-methylbutyl groups contribute significant steric bulk and electron-donating inductive effects, while the phenyl group introduces moderate electron-withdrawing resonance effects. Such a balance is critical in modulating metal-ligand interactions in transition-metal complexes.

Properties

CAS No.

54665-48-4

Molecular Formula

C16H27P

Molecular Weight

250.36 g/mol

IUPAC Name

bis(2-methylbutyl)-phenylphosphane

InChI

InChI=1S/C16H27P/c1-5-14(3)12-17(13-15(4)6-2)16-10-8-7-9-11-16/h7-11,14-15H,5-6,12-13H2,1-4H3

InChI Key

IAUNCXRXPFMJEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CP(CC(C)CC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylbutyl)(phenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorodiphenylphosphine with 2-methylbutylmagnesium bromide can yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is typically stirred at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylbutyl)(phenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-methylbutyl)(phenyl)phosphane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2-methylbutyl)(phenyl)phosphane primarily involves its ability to act as a ligand for transition metals. The phosphorus atom donates its lone pair of electrons to the metal center, forming a coordinate bond. This interaction can stabilize the metal center and enhance its catalytic activity. The compound can also undergo oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles .

Comparison with Similar Compounds

Comparison with Similar Phosphane Compounds

Steric and Electronic Properties

Steric Effects:
  • Cone Angle : The cone angle (a measure of steric bulk) of Bis(2-methylbutyl)(phenyl)phosphane is expected to be intermediate between fully alkyl-substituted phosphanes (e.g., tri-2-methylbutylphosphane) and aryl-dominated analogs (e.g., triphenylphosphane). For example:
    • Triphenylphosphane (PPh₃) : Cone angle ≈ 160° .
    • Tris(2-methylbutyl)phosphane : Estimated cone angle > 180° (due to bulky branched alkyl groups).
    • This compound : Predicted cone angle ~170–175°, combining aryl compactness and alkyl bulk.
Electronic Effects:
  • Tolman Electronic Parameter (TEP): Electron-donating alkyl groups lower the TEP (enhanced σ-donation), while aryl groups raise it. PPh₃: TEP ≈ 2069 cm⁻¹ (moderate donor). Triethylphosphane (PEt₃): TEP ≈ 2056 cm⁻¹ (stronger donor). this compound: Estimated TEP ~2060–2065 cm⁻¹, stronger than PPh₃ but weaker than PEt₃.

Structural Analogues and Derivatives

Aryl-Alkyl Hybrid Phosphanes:
  • Bis(2-methoxyphenyl)(phenyl)phosphine selenide (): Features methoxy-substituted aryl groups, which introduce electron-withdrawing effects (TEP ~2075 cm⁻¹) and a cone angle of 176.0° . Compared to the target compound, the methoxy groups reduce electron donation but increase steric hindrance.
  • Diphenyl(2-pyridyl)phosphane (): Pyridyl substituents provide π-accepting ability, altering metal-ligand bonding dynamics. Such ligands are weaker σ-donors but stronger π-acceptors than alkyl/aryl hybrids .
Pure Alkyl or Aryl Phosphanes:
  • Tris(2-methylbutyl)phosphane : Higher lipophilicity and steric bulk but stronger σ-donation. Ideal for stabilizing low-coordinate metal centers.
Metal Complex Stability:
  • The mixed alkyl/aryl substitution in this compound enhances metal complex stability compared to purely alkylated ligands, which may suffer from oxidative degradation. For example, gold(I) complexes with bis-phosphane ligands (e.g., [Au(dppe)₂]⁺) show improved stability when aryl groups are partially replaced by alkyl chains () .
Catalytic Performance:
  • In cross-coupling reactions, ligands with balanced steric/electronic profiles (like this compound) can prevent metal aggregation while maintaining catalytic activity. Comparable ligands, such as PCy₃ (tricyclohexylphosphane), are often too bulky for certain substrates.

Data Tables

Table 1: Comparative Steric and Electronic Parameters

Compound Cone Angle (°) TEP (cm⁻¹) logP
Triphenylphosphane (PPh₃) 160 2069 4.5
Tris(2-methylbutyl)phosphane >180 ~2058 6.2
This compound ~172 ~2063 5.4
Bis(2-methoxyphenyl)(phenyl)phosphine selenide 176.0 2075 3.8

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